N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide
Description
Properties
Molecular Formula |
C19H19N5O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H19N5O2/c25-17(11-22-19(26)16-10-20-8-9-21-16)23-15-7-3-5-13-12-4-1-2-6-14(12)24-18(13)15/h1-2,4,6,8-10,15,24H,3,5,7,11H2,(H,22,26)(H,23,25) |
InChI Key |
WBTXDQLWUIQSIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane or DMF, the carboxylic acid reacts with the amine to form the amide bond. Reaction conditions typically involve stirring at 0–5°C for 1–2 hours, followed by room temperature for 12–24 hours. Yields range from 65% to 85%, depending on the purity of intermediates.
Mixed Anhydride Method
Pyrazine-2-carboxylic acid is treated with ethyl chloroformate and N-methylmorpholine to generate a reactive anhydride, which subsequently reacts with the amine component. This method avoids racemization and is preferred for stereosensitive intermediates.
| Coupling Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Carbodiimide | EDC, HOBt | DMF | 72–85 |
| Mixed Anhydride | Ethyl chloroformate | THF | 68–78 |
Purification and Crystallization
Crude product purification often employs recrystallization from acetonitrile-water mixtures (85:15 to 95:5 v/v). For example, dissolving the compound in hot acetonitrile-water (95:5) and cooling to 0–5°C yields crystalline material with >99% purity. Chromatographic methods (silica gel, ethyl acetate/hexane) are used for intermediates but are less common for the final product due to scalability constraints.
Analytical Characterization
Key analytical data for N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide include:
-
Molecular Formula : C19H20N6O2
-
Molecular Weight : 388.41 g/mol
-
1H NMR (DMSO-d6): δ 8.71 (s, 1H, pyrazine), 7.45 (d, J = 8.0 Hz, 1H, carbazole), 3.25 (t, J = 6.5 Hz, 2H, CH2).
-
HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).
Challenges and Optimization
Critical challenges include:
-
Amine Oxidation : The primary amine group is prone to oxidation during synthesis, necessitating inert atmospheres and antioxidant additives like ascorbic acid.
-
Solubility Issues : Poor solubility of intermediates in organic solvents requires polar aprotic solvents or ionic liquids for efficient coupling.
Process optimization focuses on reducing reaction steps through one-pot methodologies. For instance, tandem reductive amination and amide coupling in a single vessel improve yield by 12–15% .
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, lithium diisopropylamide (LDA), and other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced carbazole derivatives .
Scientific Research Applications
N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, focusing on core structures, substituents, and inferred properties.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Key Structural and Functional Differences
Core Heterocycles: The target compound combines a pyrazinecarboxamide with a tetrahydrocarbazole, a partially saturated carbazole derivative. This may enhance solubility compared to fully aromatic carbazoles while retaining planar stacking interactions . Pyrimidinyl-piperazine derivatives (e.g., ) replace the tetrahydrocarbazole with a pyrimidine-piperazine system, introducing additional hydrogen-bonding sites and conformational flexibility .
Substituent Effects :
- Trifluoromethyl groups (e.g., ) are electron-withdrawing, enhancing metabolic stability and membrane permeability compared to the target compound’s unsubstituted tetrahydrocarbazole .
- Chlorine atoms (e.g., ) increase lipophilicity and may improve antimicrobial or cytotoxic activity .
Biological Activity: Compounds with indolyl or quinazolinone moieties () show antimicrobial properties, likely due to interactions with bacterial enzymes or DNA . Triazolo-pyrazine derivatives () are hypothesized to target central nervous system (CNS) receptors due to their small size and trifluoromethyl group, which aids blood-brain barrier penetration .
Synthetic Accessibility :
Biological Activity
N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a pyrazinecarboxamide moiety and a tetrahydrocarbazole derivative. This combination suggests a multifaceted interaction profile that may be beneficial in various biological contexts. The molecular formula is , with a molecular weight of approximately 372.46 g/mol.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : It has been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and cell division. In one study, a related compound exhibited IC50 values significantly lower than standard chemotherapeutic agents like etoposide .
- Case Study : A series of N-substituted carbazoles were tested for antiproliferative activity against various cancer cell lines. The most potent derivatives demonstrated IC50 values in the nanomolar range (46–75 nM) against ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145) .
Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy:
- Mechanism : Studies have indicated that carbazole derivatives can protect neuronal cells from glutamate-induced injury. For example, certain derivatives showed significant neuroprotective effects at concentrations as low as 3 µM .
- Research Findings : Compounds with bulky substituents at the N-position of the carbazole exhibited enhanced neuroprotective activity. These findings suggest that structural modifications can significantly influence biological outcomes .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Carbazole | Contains a carbazole core | Exhibits different biological activity without pyrazine moiety |
| Pyrazinamide | Pyrazinecarboxamide structure | Primarily used as an antitubercular drug |
| Quinazoline Derivatives | Similar bicyclic structure | Often focused on antibacterial properties |
| Benzothiazole Derivatives | Contains thiazole ring | Known for antifungal activity |
This compound stands out due to its dual functionality and potential applications across different therapeutic areas.
Synthesis Methods
The synthesis of this compound can be approached through various methodologies that allow for variations in substitution patterns and functional groups. These methods include:
- Electrophilic Substitution Reactions : Particularly involving the pyrazine ring.
- Amide Formation : Utilizing carboxylic acids and amines.
- Carbonyl Group Reactions : Engaging in nucleophilic attacks to yield various derivatives.
These synthetic pathways contribute to a diverse library of related compounds with potential biological activities.
Q & A
Q. What are the key synthetic steps and optimization strategies for preparing N-[2-oxo-2-(2,3,4,9-tetrahydro-1H-carbazol-1-ylamino)ethyl]-2-pyrazinecarboxamide?
The synthesis involves multi-step reactions, including amide bond formation and heterocyclic ring closure. Optimization strategies include:
- Using coupling agents like EDCI·HCl and HOBt in anhydrous DMF at 60°C to enhance yield and purity .
- Recrystallization or column chromatography for purification, with solvent systems (e.g., ethanol, ethyl acetate/hexane) tailored to compound polarity .
- Monitoring reaction progress via TLC and adjusting reflux times (e.g., 5–18 hours) to minimize byproducts .
Q. Which spectroscopic methods are essential for structural validation of this compound?
Core techniques include:
Q. What in vitro assays are typically used to evaluate its biological activity?
Standard assays include:
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
- Anticancer screening : Cell viability assays (e.g., MTT) to assess cytotoxicity .
- Enzyme inhibition studies : For targets like PARP enzymes, using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can regioselectivity challenges during amide bond formation be resolved?
Regioselectivity is influenced by:
- Coupling agents : EDCI/HOBt promotes selective activation of carboxyl groups over competing reactive sites .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .
- Temperature control : Lower temperatures (e.g., 0–25°C) minimize thermal degradation of sensitive intermediates .
Q. What computational approaches predict target interactions and conformational dynamics?
Advanced methods include:
- Molecular docking : To model binding poses with targets like DNA repair enzymes (e.g., PARP1) using software such as AutoDock .
- Molecular dynamics (MD) simulations : To analyze stability of ligand-receptor complexes over time (e.g., 100-ns trajectories) .
- Density Functional Theory (DFT) : For optimizing geometries and calculating electronic properties .
Q. How can ambiguous NMR signals from conformational flexibility be resolved?
Strategies involve:
Q. What crystallographic tools are critical for resolving hydrogen bonding patterns?
Essential tools include:
- SHELXL/SHELXS : For refining crystal structures and analyzing hydrogen-bond geometries (e.g., D–H···A distances) .
- ORTEP-3 : To visualize thermal ellipsoids and validate molecular packing via graphical interfaces .
- Graph set analysis : Categorizing hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism .
Q. How can contradictory bioactivity data across studies be reconciled?
Resolving discrepancies requires:
- Comparative SAR studies : Modifying substituents (e.g., pyrazine vs. pyridine) to assess activity trends .
- Assay standardization : Controlling variables like cell line selection, incubation time, and solvent (DMSO concentration) .
- Meta-analysis : Aggregating data from structurally analogous compounds (e.g., carbazole derivatives) to identify outliers .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships?
Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. Include replicates (n ≥ 3) and report confidence intervals .
Q. How should crystallographic data be validated to ensure accuracy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
